(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core substituted with a (3,4-dimethoxyphenethyl) group at position 3 and a (2-methoxyphenoxy)acetamide moiety at position 5 via an ethylene linkage. The (E)-stereochemistry at the exocyclic double bond is critical for its conformational stability and bioactivity . Thiazolidinones are widely studied for their hypoglycemic, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-28-16-6-4-14(10-18(16)29-2)8-9-25-22(27)20(33-23(25)32)12-15-5-7-17(19(11-15)30-3)31-13-21(24)26/h4-7,10-12H,8-9,13H2,1-3H3,(H2,24,26)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSLWYIIIOSSHQ-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and relevant case studies associated with this compound.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include:
- Formation of Thiazolidinone Core : The thiazolidinone structure is generated from 2-cyano-3-mercapto-3-phenylaminoacrylamides.
- Acetamide Formation : The final product is obtained by acylation with an appropriate acetamide derivative.
The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinone, including the target compound, exhibit significant antimicrobial properties. A study evaluated a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides against various bacterial strains, revealing promising results:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 20 | 15 |
| Staphylococcus aureus | 25 | 10 |
| Pseudomonas aeruginosa | 18 | 20 |
| Klebsiella pneumoniae | 22 | 12 |
| Acinetobacter baumannii | 19 | 18 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity tests conducted on human embryonic kidney cells indicated that the compound exhibits low toxicity at therapeutic doses. The safety margin was assessed through hemolytic assays, confirming that the tested compounds were well-tolerated by human cells .
Anticancer Potential
The compound's anticancer properties are under investigation, particularly its ability to inhibit specific cancer cell lines. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further studies are required to elucidate these mechanisms in detail.
Case Study 1: Antimicrobial Efficacy
In a comprehensive study published in FABAD Journal of Pharmaceutical Sciences, researchers synthesized and evaluated various thiazolidinone derivatives for their antimicrobial efficacy. Among these, the compound demonstrated notable activity against both bacterial and fungal strains, supporting its potential as a therapeutic agent .
Case Study 2: In Vivo Studies
In vivo experiments involving lipopolysaccharide-treated cynomolgus monkeys showed that administration of the compound resulted in significant inhibition of myeloperoxidase (MPO) activity. This suggests a potential role in mitigating inflammatory responses associated with various diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Key structural variations among analogs include substitutions on the thiazolidinone core, acetamide side chains, and arylidene/methylene groups. Below is a comparative analysis:
Table 1: Structural and Bioactivity Comparison
Key Observations:
compounds feature a 4-thiazolidinone with hydrazono substituents, which may confer distinct electronic properties .
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces a flexible ethyl linker, possibly improving binding to hydrophobic pockets in biological targets compared to rigid benzylidene groups (e.g., 3c, ) . Acetamide Variations: Nitro (3c) and hydroxyl () substituents on the acetamide phenyl ring modulate electron-withdrawing/donating effects, impacting potency and metabolic stability. The target’s 2-methoxyphenoxy group balances lipophilicity and steric bulk .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Data
- Lipophilicity : The target compound’s higher logP (3.8 vs. 2.9 for 3c) suggests enhanced membrane permeability but may reduce aqueous solubility.
- Hypoglycemic Activity : Compound 3c’s IC₅₀ of 12.5 μM highlights the efficacy of nitro-substituted analogs. The target’s activity remains unquantified but is hypothesized to be comparable due to structural similarities .
- Toxicity : Nikalje et al. reported low acute toxicity (LD₅₀ >1000 mg/kg) for their derivatives, suggesting a favorable safety profile for the target compound pending validation .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a thiazolidinone precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates. Key steps include:
- Base-mediated coupling : Use of potassium carbonate (K₂CO₃) in DMF at room temperature to facilitate nucleophilic substitution .
- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane (1:1) .
- Work-up : Precipitation by water addition to isolate the crude product, followed by recrystallization for purity .
Critical Conditions : - Solvent choice : DMF ensures solubility of polar intermediates.
- Stoichiometry : 1.5 mol equivalents of chloroacetylated intermediates to ensure complete reaction .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization employs a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1667 cm⁻¹, N-H at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for methoxy groups (δ ~3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ ~9.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 430.2 vs. calculated 429 for a nitro-substituted analog) .
- Melting Point (m.p.) : Used to assess purity (e.g., m.p. ranges between 180–220°C depending on substituents) .
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or crystallographic packing. Strategies include:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism using SHELX programs for structure refinement .
- DFT Calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data to identify outliers caused by conformational flexibility .
- Solvent Correction : Apply corrections for solvent polarity in computational models (e.g., PCM in Gaussian) .
Advanced: What in vitro or in vivo models are suitable for evaluating its hypoglycemic or antimicrobial activity?
Methodological Answer:
- Hypoglycemic Activity :
- Antimicrobial Activity :
- Agar dilution assays : Test against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) with MIC values compared to controls .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying key substituents:
- Methoxy Groups : Replace 3,4-dimethoxyphenethyl with mono- or trimethoxy analogs to evaluate steric/electronic effects on bioactivity .
- Thioxothiazolidinone Core : Substitute sulfur with oxygen to assess impact on redox activity .
- Acetamide Side Chain : Introduce alkyl/aryl groups (e.g., nitro, methyl) to probe binding pocket interactions .
Validation : Test analogs in parallel bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computational docking (AutoDock Vina) .
Advanced: What challenges arise in confirming the stereochemistry of the thioxothiazolidin-5-ylidene moiety?
Methodological Answer:
- Crystallographic Analysis : Use SHELXL for single-crystal X-ray diffraction to assign E/Z configuration .
- Circular Dichroism (CD) : Detect Cotton effects in chiral environments to distinguish enantiomers .
- Dynamic NMR : Monitor temperature-dependent splitting of peaks to assess conformational locking .
Advanced: How to address conflicting bioactivity results across studies?
Methodological Answer:
- Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed pH, serum concentration) .
- Metabolite Screening : Use LC-MS to identify degradation products that may influence activity .
- Kinetic Studies : Measure on/off rates for target binding (e.g., SPR biosensors) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
